molecular formula C20H25NO3 B8815290 1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol

1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol

Cat. No. B8815290
M. Wt: 327.4 g/mol
InChI Key: QEMSVZNTSXPFJA-UHFFFAOYSA-N
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Patent
US06645986B2

Procedure details

To an appropriate flask maintained under a nitrogen atmosphere, 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (189.5 g, 0.58 mol) and methanol (3.8 L) were added. The mixture was heated to 50-55° C. and then D-(−)-tartaric acid (87.0 g , 0.58 mol) was added. The mixture was heated at reflux (˜65° C.) for 5 hours. The slurry was cooled at 30-35° C. and then granulated for 1 hour at 30-35° C. The product was filtered and the cake was washed with fresh methanol (135 mL). The wet cake was sampled for a chiral HPLC assay to determine enantiomeric impurity levels. The wet cake was suspended in methanol (1.6 L), and the resulting slurry was heat at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours. The slurry was cooled to 30-35° C., granulated for 1 hour at 30-35° C. and then filtered. The filter cake was washed with methanol (136 mL) and then dried in vacuo at 40-45° C. for 18-24 hours. A sample was assayed by chiral HPLC. The D-(−)-tartrate salt of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (118.0 g) was obtained in 43% weight yield. At times, as the results show in Table 1 above an additional methanol reslurry is required to decrease the amount of the (1R,2R)-enantiomer impurity below 2.5%.
Quantity
189.5 g
Type
reactant
Reaction Step One
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:24])[CH:9]([N:11]2[CH2:16][CH2:15][C:14]([OH:23])([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)[CH3:10])=[CH:4][CH:3]=1.[C:25]([OH:34])(=[O:33])[C@H:26]([C@@H:28]([C:30]([OH:32])=[O:31])[OH:29])[OH:27]>CO>[C:30]([C@H:28]([C@@H:26]([C:25]([O-:34])=[O:33])[OH:27])[OH:29])([O-:32])=[O:31].[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([OH:24])[C@@H:9]([N:11]2[CH2:12][CH2:13][C:14]([OH:23])([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:15][CH2:16]2)[CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
189.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(C)N1CCC(CC1)(C1=CC=CC=C1)O)O
Name
Quantity
3.8 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To an appropriate flask maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (˜65° C.) for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled at 30-35° C.
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
the cake was washed with fresh methanol (135 mL)
ALIQUOT
Type
ALIQUOT
Details
The wet cake was sampled for a chiral HPLC assay
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 30-35° C.
WAIT
Type
WAIT
Details
granulated for 1 hour at 30-35° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with methanol (136 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40-45° C. for 18-24 hours
Duration
21 (± 3) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
Name
Type
product
Smiles
OC1=CC=C(C=C1)[C@@H]([C@H](C)N1CCC(CC1)(C1=CC=CC=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06645986B2

Procedure details

To an appropriate flask maintained under a nitrogen atmosphere, 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (189.5 g, 0.58 mol) and methanol (3.8 L) were added. The mixture was heated to 50-55° C. and then D-(−)-tartaric acid (87.0 g , 0.58 mol) was added. The mixture was heated at reflux (˜65° C.) for 5 hours. The slurry was cooled at 30-35° C. and then granulated for 1 hour at 30-35° C. The product was filtered and the cake was washed with fresh methanol (135 mL). The wet cake was sampled for a chiral HPLC assay to determine enantiomeric impurity levels. The wet cake was suspended in methanol (1.6 L), and the resulting slurry was heat at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours. The slurry was cooled to 30-35° C., granulated for 1 hour at 30-35° C. and then filtered. The filter cake was washed with methanol (136 mL) and then dried in vacuo at 40-45° C. for 18-24 hours. A sample was assayed by chiral HPLC. The D-(−)-tartrate salt of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (118.0 g) was obtained in 43% weight yield. At times, as the results show in Table 1 above an additional methanol reslurry is required to decrease the amount of the (1R,2R)-enantiomer impurity below 2.5%.
Quantity
189.5 g
Type
reactant
Reaction Step One
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:24])[CH:9]([N:11]2[CH2:16][CH2:15][C:14]([OH:23])([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)[CH3:10])=[CH:4][CH:3]=1.[C:25]([OH:34])(=[O:33])[C@H:26]([C@@H:28]([C:30]([OH:32])=[O:31])[OH:29])[OH:27]>CO>[C:30]([C@H:28]([C@@H:26]([C:25]([O-:34])=[O:33])[OH:27])[OH:29])([O-:32])=[O:31].[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([OH:24])[C@@H:9]([N:11]2[CH2:12][CH2:13][C:14]([OH:23])([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:15][CH2:16]2)[CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
189.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(C)N1CCC(CC1)(C1=CC=CC=C1)O)O
Name
Quantity
3.8 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To an appropriate flask maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (˜65° C.) for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled at 30-35° C.
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
the cake was washed with fresh methanol (135 mL)
ALIQUOT
Type
ALIQUOT
Details
The wet cake was sampled for a chiral HPLC assay
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 30-35° C.
WAIT
Type
WAIT
Details
granulated for 1 hour at 30-35° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with methanol (136 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40-45° C. for 18-24 hours
Duration
21 (± 3) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
Name
Type
product
Smiles
OC1=CC=C(C=C1)[C@@H]([C@H](C)N1CCC(CC1)(C1=CC=CC=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.